Introduction: The Strategic Importance of a Privileged Scaffold
Introduction: The Strategic Importance of a Privileged Scaffold
An In-Depth Technical Guide to 4-(1H-Pyrazol-1-yl)aniline: A Cornerstone Scaffold for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. These "privileged scaffolds" offer a unique combination of synthetic accessibility, metabolic stability, and the ability to engage with a wide array of biological targets. 4-(1H-Pyrazol-1-yl)aniline, a seemingly simple aromatic amine, is a quintessential example of such a scaffold. Its structure, featuring a phenyl ring substituted with a reactive aniline group and a biologically active pyrazole moiety, positions it as a critical starting material and core component in the design of novel therapeutics.
The pyrazole ring, a five-membered diazole, is a bioisostere for various functional groups and is found in numerous FDA-approved drugs, including kinase inhibitors like Ruxolitinib and Ibrutinib, which are used to treat different types of cancers.[1] The aniline portion of the molecule provides a versatile synthetic handle, allowing for the facile introduction of diverse chemical functionalities through well-established reactions. This guide provides a comprehensive technical overview of 4-(1H-Pyrazol-1-yl)aniline, from its fundamental properties and synthesis to its application in cutting-edge drug discovery, grounded in established scientific principles and methodologies.
Part 1: Core Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is the foundation of its effective use in research and development. 4-(1H-Pyrazol-1-yl)aniline is a stable, solid compound under standard laboratory conditions. Its key identifiers and properties are summarized below.
Table 1: Physicochemical Properties of 4-(1H-Pyrazol-1-yl)aniline
| Property | Value | Source(s) |
| Molecular Weight | 159.19 g/mol | [2][3][4] |
| Molecular Formula | C₉H₉N₃ | [2][4] |
| CAS Number | 17635-45-9 | [2][3][4] |
| IUPAC Name | 4-(1H-Pyrazol-1-yl)benzenamine | [2] |
| Canonical SMILES | C1=CN(N=C1)C2=CC=C(C=C2)N | [2] |
| Appearance | Solid | |
| Primary Hazards | Irritant | [2] |
Spectroscopic analysis is crucial for identity confirmation and purity assessment. Publicly available data from sources like PubChem indicate characteristic spectral features:
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¹H NMR & ¹³C NMR: Spectra will show distinct signals for the protons and carbons of the aniline and pyrazole rings. The aromatic region will be complex, showing signals for the disubstituted benzene ring, while the pyrazole ring will exhibit its own unique set of peaks.[2]
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Mass Spectrometry (MS): GC-MS data show a molecular ion peak corresponding to its molecular weight of 159.[2]
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Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic N-H stretching frequencies for the primary amine group, along with aromatic C-H and C=C stretching vibrations.[2]
Part 2: Synthesis and Workflow Rationale
The most common and efficient synthesis of 4-(1H-Pyrazol-1-yl)aniline involves the reduction of its nitro precursor, 1-(4-nitrophenyl)-1H-pyrazole. This approach is favored due to the commercial availability of starting materials and the high-yielding nature of the reduction step.
Synthetic Workflow Diagram
Caption: Synthetic pathway for 4-(1H-Pyrazol-1-yl)aniline.
Detailed Experimental Protocol: Reduction of 1-(4-nitrophenyl)-1H-pyrazole
This protocol describes a common laboratory-scale synthesis using hydrazine hydrate as the reducing agent, which is often preferred for its operational simplicity over catalytic hydrogenation.
Materials:
-
1-(4-nitrophenyl)-1H-pyrazole
-
Ethanol (EtOH)
-
Hydrazine hydrate (60% solution)
-
Palladium on carbon (Pd/C, 5-10 wt%) or a suitable alternative catalyst like Pd-gCN.[5]
-
Round-bottomed flask equipped with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Filtration apparatus (e.g., Buchner funnel or Celite pad)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottomed flask, suspend 1.0 equivalent of 1-(4-nitrophenyl)-1H-pyrazole in ethanol. The volume should be sufficient to create a mobile slurry.
-
Catalyst Addition: To this suspension, add a catalytic amount of the chosen palladium catalyst (e.g., 5 mol% Pd).
-
Reagent Addition: While stirring, carefully add 1.2 to 2.5 equivalents of hydrazine hydrate solution dropwise.[5] The addition may be exothermic, and a gentle reflux may be observed.
-
Causality: Hydrazine hydrate serves as the hydrogen source. In the presence of the palladium catalyst, it decomposes to generate diimide (N₂H₂) and hydrogen gas in situ, which are the active reducing species for the nitro group. Ethanol is a common solvent as it solubilizes the reactants and is relatively inert under these conditions.
-
-
Reaction: Heat the mixture to reflux (approximately 70-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[5]
-
Trustworthiness: Monitoring by TLC is a self-validating step. A developing system (e.g., 30% Ethyl Acetate in Hexane) should show the disappearance of the starting nitro compound spot and the appearance of a new, more polar spot for the aniline product (which will stain with potassium permanganate or ninhydrin).
-
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite to remove the solid catalyst. Wash the filter cake with additional ethanol.
-
Purification: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield pure 4-(1H-Pyrazol-1-yl)aniline.[5]
Part 3: Applications in Drug Discovery
The true value of 4-(1H-Pyrazol-1-yl)aniline lies in its role as a versatile building block for constructing complex, biologically active molecules.[1][6]
Logical Framework for Scaffold Application
Caption: Role of 4-(1H-Pyrazol-1-yl)aniline in drug discovery.
The aniline group is a nucleophile and a weak base, making it an ideal site for derivatization. It readily participates in reactions to form amides, sulfonamides, ureas, and carbamates, or can be used in C-N cross-coupling reactions. These linkages are prevalent in drug molecules. The pyrazole ring, meanwhile, often acts as a critical pharmacophore, participating in hydrogen bonding or other key interactions within a target's binding pocket. A series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives, for example, have been synthesized and evaluated as potent anticancer agents and inhibitors of cyclin-dependent kinase 2 (CDK2).[6]
Part 4: Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 4-(1H-Pyrazol-1-yl)aniline is essential for ensuring personnel safety.
-
Hazard Identification: The compound is classified as an irritant.[2] It may cause skin, eye, and respiratory irritation.[7][8] Ingestion and inhalation should be avoided.
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area, preferably a fume hood.[7][9] Wear appropriate PPE, including:
-
Handling Precautions: Avoid formation of dust and aerosols.[10] Wash hands thoroughly after handling.[7][9] In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[7][8][9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[7]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[7]
Conclusion
4-(1H-Pyrazol-1-yl)aniline is more than just a chemical compound; it is a strategic tool in the armamentarium of the medicinal chemist. Its molecular weight of 159.19 g/mol belies a structural richness that enables the synthesis of diverse and complex molecular entities.[2][3][4] With a readily derivatizable aniline group and a biologically relevant pyrazole core, it serves as a cornerstone for building libraries of compounds aimed at a multitude of disease targets. The robust and well-understood synthetic routes to this compound, coupled with its proven utility in developing potent kinase inhibitors and other therapeutic agents, ensure that 4-(1H-Pyrazol-1-yl)aniline will remain a highly valuable scaffold in the ongoing quest for new medicines.
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PubChem. 4-(1H-pyrazol-3-yl)aniline. National Center for Biotechnology Information. [Link]
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Growing Science. Novel 4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin- 2-yl)-1H-pyrazol-4-yl)benzenamine fluorescent dye. [Link]
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Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
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Baghdad Science Journal. Synthesis and Characterization of Some Novel Oxazine, Thiazine and Pyrazol Derivatives. [Link]
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International Journal of Research in Pharmacy and Chemistry. SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. [Link]
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PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]
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ResearchGate. The substituted-phenyl-1H-pyrazol-4-yl) methylene) aniline derivatives (ST-1 to ST-30). [Link]
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